(R)-N-Isobutylpiperidin-3-amine dihydrochloride (R)-N-Isobutylpiperidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20679069
InChI: InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-9-4-3-5-10-7-9;;/h8-11H,3-7H2,1-2H3;2*1H
SMILES:
Molecular Formula: C9H22Cl2N2
Molecular Weight: 229.19 g/mol

(R)-N-Isobutylpiperidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC20679069

Molecular Formula: C9H22Cl2N2

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Isobutylpiperidin-3-amine dihydrochloride -

Specification

Molecular Formula C9H22Cl2N2
Molecular Weight 229.19 g/mol
IUPAC Name N-(2-methylpropyl)piperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-9-4-3-5-10-7-9;;/h8-11H,3-7H2,1-2H3;2*1H
Standard InChI Key HBBTZLXSZLVOLS-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC1CCCNC1.Cl.Cl

Introduction

Chemical Identity and Structural Properties

(R)-N-Isobutylpiperidin-3-amine dihydrochloride is a stereospecific compound with the IUPAC name N-(2-methylpropyl)piperidin-3-amine dihydrochloride. Its canonical SMILES representation is CC(C)CNC1CCCNC1.Cl.Cl, reflecting the isobutyl group attached to the piperidine ring’s nitrogen atom and two hydrochloride counterions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H22Cl2N2C_9H_{22}Cl_2N_2
Molecular Weight229.19 g/mol
InChI KeyHBBTZLXSZLVOLS-UHFFFAOYSA-N
PubChem CID75994086

The dihydrochloride form improves water solubility, making it suitable for in vitro assays . X-ray crystallography of analogous piperidine derivatives reveals chair conformations for the six-membered ring, with the isobutyl group occupying an equatorial position to minimize steric strain .

Synthesis and Optimization

Reductive Amination

The primary synthesis route involves reductive amination of 1-benzyl-4-piperidone with isobutylamine using sodium triacetoxyborohydride (NaBH(OAc)3NaBH(OAc)_3) as the reducing agent. This method yields the secondary amine intermediate with moderate to high efficiency (65–68% yield) . For example, reacting 3.0 mmol of 1-benzyl-4-piperidone with 4.5 mmol isobutylamine produces (R)-N-Isobutylpiperidin-3-amine as a colorless oil, which is subsequently treated with hydrogen chloride gas in diethyl ether to form the dihydrochloride salt .

Alternative Reduction Strategies

Patent literature describes a scaled-up synthesis using lithium aluminum hydride (LiAlH4LiAlH_4) in tetrahydrofuran (THF). This method achieves ≥1.6 equivalents of LiAlH4LiAlH_4 for reducing (R)-3-aminopiperidin-2-one hydrochloride precursors at 45–70°C, yielding the target compound with >95% enantiomeric excess .

Applications in Drug Development

Antifungal Agents

Lead optimization efforts focus on modifying the alkyl chain length to balance potency and safety. For instance, replacing the isobutyl group with n-dodecyl improves antifungal activity but increases cytotoxicity .

Epigenetic Modulators

The piperidine core serves as a scaffold for KDM2B inhibitors, with ongoing clinical trials for solid tumors .

ParameterSpecification
Storage Conditions−20°C in airtight containers
Handling PrecautionsUse PPE; avoid inhalation
Regulatory StatusResearch-use only (non-GMP)

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